Ethylene glycol distearate

Description

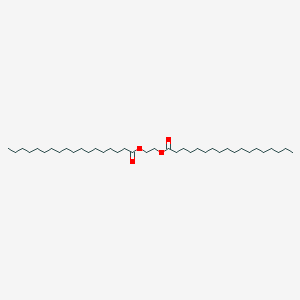

Structure

2D Structure

Properties

IUPAC Name |

2-octadecanoyloxyethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVVYTCTZKCSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9005-08-7 | |

| Record name | Polyethylene glycol distearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9005-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6027260 | |

| Record name | Octadecanoic acid, 1,2-ethanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Solid | |

| Record name | Octadecanoic acid, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol distearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032260 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

627-83-8 | |

| Record name | Glycol distearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycol distearate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycol distearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 1,2-ethanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13W7MDN21W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethylene glycol distearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032260 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

79 °C | |

| Record name | Ethylene glycol distearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032260 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Crystalline Art of Pearlescence: A Technical Guide to Ethylene Glycol Distearate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanism behind the pearlescent effect of ethylene (B1197577) glycol distearate (EGDS) crystals. We delve into the fundamental principles of light interaction, the critical role of crystallization conditions, and the analytical techniques used to characterize this widely utilized excipient in cosmetic and pharmaceutical formulations.

The Core Mechanism: From Solution to Shimmer

The pearlescent or nacreous effect imparted by ethylene glycol distearate is not an intrinsic property of the molecule itself, but rather a fascinating interplay of physical chemistry and optics that emerges during the formulation process. The phenomenon is rooted in the controlled crystallization of EGDS into specific morphologies within a liquid base.[1][2]

When a formulation containing EGDS is heated above its melting point (approximately 65-73°C), the EGDS dissolves and becomes finely dispersed.[2] Upon controlled cooling with gentle agitation, the EGDS molecules self-assemble and crystallize out of the solution. The key to achieving a pearlescent effect lies in the formation of thin, platelet-like crystals.[1][3] These microscopic platelets, typically with a thickness of 0.1 to 2 µm and a width of 0.5 to 30 µm, align themselves in layers within the liquid.[4]

The pearlescent luster is a result of thin-film interference, where light waves reflecting from the top and bottom surfaces of these crystalline platelets interfere with each other. This interference leads to the constructive and destructive reflection of different wavelengths of light, producing a characteristic shimmering, multi-colored effect.[1][3] For maximum pearlescence, these layers of platelets should be aligned parallel to the surface of the product.[2]

Quantitative Data on EGDS and its Pearlescent Properties

The following tables summarize key quantitative data related to this compound and the factors influencing its pearlescent effect.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₈H₇₄O₄ | [5] |

| Melting Point | 65–73°C | [2] |

| Refractive Index (n) | ~1.456 - 1.476 | [2] |

| Solubility in Water | Insoluble | [2] |

Table 1: Physical and Chemical Properties of this compound

| Parameter | Typical Range | Effect on Pearlescence | Reference(s) |

| EGDS Concentration | 0.5% - 2.5% (w/w) | Higher concentrations can increase opacity, potentially diminishing the pearlescent effect. | [1] |

| Heating Temperature | > 75°C | Ensures complete dissolution and dispersion of EGDS. | [1] |

| Cooling Temperature | Cooled to ~30°C | Allows for controlled crystallization. | [1] |

| Crystal Thickness | 0.1 - 2 µm | Influences the interference pattern and color of the reflected light. | [4] |

| Crystal Width | 0.5 - 30 µm | Affects the reflective surface area and overall shimmer. | [4] |

| Aspect Ratio (Width/Thickness) | ≥ 2, preferably ≥ 10 | A higher aspect ratio is characteristic of the desired platelet morphology. | [4] |

Table 2: Formulation and Crystal Parameters for Optimal Pearlescence

Experimental Protocols

Induction of Pearlescence in an Emulsion

This protocol describes a general method for inducing pearlescence in a simple oil-in-water emulsion.

Materials:

-

This compound (EGDS)

-

Non-ionic surfactant (e.g., Lauryl Alcohol 7 EO)

-

Deionized water

-

Heating mantle with magnetic stirring

-

Temperature probe

-

Cooling bath

Procedure:

-

Preparation of the Aqueous Phase: In a beaker, combine the deionized water and the non-ionic surfactant.

-

Heating and Dispersion: Heat the aqueous phase to 75-80°C while stirring continuously.

-

Addition of EGDS: Once the desired temperature is reached, add the EGDS flakes to the heated aqueous phase. Continue stirring until the EGDS is completely melted and finely dispersed.

-

Controlled Cooling: Transfer the beaker to a cooling bath with controlled temperature reduction. A slow and steady cooling rate is crucial. While a specific optimal rate is formulation-dependent, a rate of approximately 6°C/hour can be a starting point.[6] Maintain gentle agitation throughout the cooling process.

-

Crystallization: As the formulation cools below the melting point of EGDS, crystals will begin to form. Continue cooling with stirring until the temperature reaches approximately 30°C.

-

Observation: The pearlescent effect should become visible as the crystallization progresses.

Scanning Electron Microscopy (SEM) of EGDS Crystals

This protocol outlines the preparation of an emulsion sample for the visualization of EGDS crystal morphology.

Materials:

-

Pearlescent emulsion sample

-

SEM stub

-

Conductive carbon tape

-

Pipette

-

Freeze-dryer or critical point dryer

-

Sputter coater with a conductive metal target (e.g., gold)

Procedure:

-

Sample Application: Place a small drop of the pearlescent emulsion onto the conductive carbon tape on an SEM stub.

-

Drying: To preserve the crystal structure, the water must be removed. This can be achieved through freeze-drying or critical point drying.

-

Coating: The dried sample must be coated with a thin layer of a conductive material, such as gold, using a sputter coater. This prevents charging of the sample surface by the electron beam.

-

Imaging: The prepared stub is then loaded into the SEM for imaging. The microscope can be operated at various magnifications to observe the size, shape, and surface features of the EGDS crystals.

Differential Scanning Calorimetry (DSC) of EGDS Crystallization

DSC can be used to study the melting and crystallization behavior of EGDS in a formulation.

Materials:

-

Pearlescent emulsion sample

-

DSC instrument

-

Aluminum DSC pans and lids

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the emulsion (typically 5-10 mg) into an aluminum DSC pan and hermetically seal it.

-

Thermal Program:

-

Heating Scan: Heat the sample from room temperature to a temperature above the melting point of EGDS (e.g., 90°C) at a controlled rate (e.g., 10°C/min). This will show the melting endotherm of the EGDS crystals.

-

Cooling Scan: Cool the sample from the molten state back to room temperature or below at a controlled rate (e.g., 10°C/min). This will reveal the crystallization exotherm.

-

-

Data Analysis: The onset and peak temperatures of the melting and crystallization events, as well as the enthalpy of these transitions, can be determined from the DSC thermogram. This data provides insights into the thermal behavior of EGDS within the formulation.

Visualizing the Mechanism and Workflow

Caption: The mechanism of pearlescence in this compound.

Caption: Experimental workflow for characterizing EGDS-induced pearlescence.

References

- 1. nbinno.com [nbinno.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. WO1997013498A1 - Mild cold pearlizing concentrates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. retsch.com [retsch.com]

- 6. FR2906715A1 - CRYSTALS BASED ON this compound, PROCESS FOR THEIR PREPARATION AND USES THEREOF - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Ethylene Glycol Distearate using FT-IR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of ethylene (B1197577) glycol distearate (EGDS) using Fourier-Transform Infrared (FT-IR) spectroscopy. It details the characteristic vibrational frequencies, offers a step-by-step experimental protocol, and presents a visual workflow for the analytical process.

Introduction to FT-IR Analysis of Ethylene Glycol Distearate

This compound (C₃₈H₇₄O₄) is a diester of ethylene glycol and stearic acid widely used in pharmaceuticals, cosmetics, and other industries as an emulsifying, opacifying, and pearlizing agent.[1][2] FT-IR spectroscopy is a powerful and rapid analytical technique for the identification and quality control of EGDS. The principle of FT-IR relies on the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and the characterization of its functional groups.

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the long aliphatic chains of the stearate (B1226849) moieties and the ester linkages to the ethylene glycol backbone.

Data Presentation: Characteristic FT-IR Absorption Bands of this compound

The following table summarizes the principal FT-IR absorption bands for this compound. This data is crucial for the identification and purity assessment of the compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~2916 | Strong | Asymmetric C-H stretching | -CH₂- (Aliphatic) |

| ~2849 | Strong | Symmetric C-H stretching | -CH₂- (Aliphatic) |

| ~1736 | Strong | C=O stretching | Ester |

| ~1472 | Medium | C-H bending (scissoring) | -CH₂- |

| ~1175 | Strong | C-O stretching | Ester |

| ~720 | Medium | C-H rocking | -(CH₂)n- (n≥4) |

Data compiled from the NIST Chemistry WebBook.[1]

Experimental Protocol for FT-IR Analysis of this compound

This section outlines a detailed methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet method. This technique is common for the analysis of solid samples.[3][4]

3.1. Materials and Equipment

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Hydraulic press for KBr pellet preparation

-

Agate mortar and pestle

-

Infrared-grade potassium bromide (KBr), dried

-

Spatula

-

Analytical balance

-

Sample of this compound

3.2. Sample Preparation: KBr Pellet Method

-

Drying: Dry the KBr powder in an oven at 100-110 °C for at least 2-4 hours to remove any adsorbed water, which can interfere with the FT-IR spectrum. Store the dried KBr in a desiccator.

-

Sample Grinding: Weigh approximately 1-2 mg of the this compound sample. Place it in a clean, dry agate mortar.

-

Mixing with KBr: Add approximately 100-200 mg of the dried KBr to the mortar. The sample concentration in KBr should be in the range of 0.2% to 1%.[3]

-

Grinding the Mixture: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.[3]

-

Pellet Formation: Transfer the powder mixture into the collar of a KBr pellet die. Distribute the powder evenly. Place the plunger into the collar and place the assembly into a hydraulic press.

-

Pressing: Apply pressure according to the press manufacturer's instructions (typically 7-10 tons) for a few minutes. This will fuse the KBr and sample into a transparent or translucent pellet.

-

Pellet Removal: Carefully remove the die from the press and extract the KBr pellet. The pellet should be clear and free of cracks or cloudiness.

3.3. FT-IR Spectrum Acquisition

-

Background Spectrum: Place the empty sample holder into the FT-IR spectrometer and collect a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.

-

Sample Spectrum: Place the KBr pellet containing the this compound into the sample holder and place it in the spectrometer.

-

Data Collection: Acquire the FT-IR spectrum of the sample. Typical parameters include a scanning range of 4000 to 400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3.4. Alternative Sample Preparation: Nujol Mull

For samples that are difficult to grind or may be affected by the pressure of the KBr press, the Nujol mull technique can be used.[3]

-

Grind a small amount (5-10 mg) of the EGDS sample to a fine powder in an agate mortar.

-

Add one to two drops of Nujol (mineral oil) and continue grinding to form a smooth, paste-like mull.

-

Spread a thin, even film of the mull onto a KBr or NaCl salt plate. Place a second plate on top and gently rotate to ensure a uniform film.

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum.

-

It is important to remember that the Nujol itself has characteristic C-H stretching and bending bands, which will be present in the spectrum.[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis of this compound.

Caption: Workflow for FT-IR analysis of this compound.

This guide provides the essential information for conducting and interpreting the FT-IR analysis of this compound. By following the detailed experimental protocol and referencing the provided data, researchers can confidently identify and assess the quality of this important excipient.

References

Thermal properties of ethylene glycol distearate as a phase change material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal properties of ethylene (B1197577) glycol distearate (EGDS) as a phase change material (PCM). EGDS, a di-ester of ethylene glycol and stearic acid, shows significant promise for thermal energy storage applications due to its favorable phase transition temperature and high latent heat of fusion. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and provides visualizations of experimental workflows.

Core Thermal Properties of Ethylene Glycol Distearate

The suitability of a material for phase change applications is determined by a set of key thermal properties. For this compound, these properties have been characterized using various analytical techniques. The table below summarizes the critical quantitative data for EGDS as a PCM.

| Thermal Property | Value | Unit | Citation |

| Melting Temperature | 65.35 | °C | [1] |

| Freezing Temperature | 65.83 | °C | [1] |

| Latent Heat of Fusion (Melting) | 215.80 | J/g | [1] |

| Latent Heat of Fusion (Freezing) | 216.45 | J/g | [1] |

| Thermal Stability (after 1000 cycles) | High | - | [1] |

Experimental Protocols for Thermal Characterization

Accurate and reproducible characterization of the thermal properties of PCMs is crucial for their effective application. The following sections detail the methodologies for key experiments used to evaluate this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the phase change temperature and latent heat of fusion of PCMs.[2]

Objective: To determine the melting and freezing temperatures and the associated latent heat of fusion of this compound.

Instrumentation: A heat-flux DSC instrument.

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium as a standard.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during the analysis. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature significantly above its melting point (e.g., 90°C).[3]

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any prior thermal history.

-

Cool the sample at the same constant rate back to the initial temperature.

-

-

Data Analysis:

-

The melting temperature is determined as the onset temperature of the melting peak in the heating curve.

-

The latent heat of fusion is calculated by integrating the area of the melting peak.

-

Similarly, the freezing temperature and latent heat of solidification are determined from the cooling curve.

-

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to assess the thermal stability and decomposition characteristics of the PCM.

Objective: To determine the temperature at which this compound begins to decompose and to evaluate its long-term thermal stability.

Instrumentation: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Place a precisely weighed sample of this compound (typically 5-10 mg) into the TGA sample pan.

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3]

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min).[3]

-

Data Analysis:

-

Plot the sample weight as a function of temperature.

-

The onset temperature of decomposition is identified as the temperature at which a significant weight loss begins.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

-

Thermal Conductivity Measurement

The thermal conductivity of a PCM is a critical parameter that governs the rate of heat transfer during charging and discharging cycles. The transient hot-wire method is a widely used technique for measuring the thermal conductivity of liquids and solids.[4][5]

Objective: To measure the thermal conductivity of this compound in both its solid and liquid phases.

Instrumentation: A transient hot-wire apparatus.

Procedure:

-

Calibration: Calibrate the instrument using a standard reference material with known thermal conductivity.

-

Sample Preparation:

-

For the liquid phase, melt the this compound and pour it into the measurement cell, ensuring the hot wire is fully immersed.

-

For the solid phase, the measurement can be performed after the molten sample has solidified within the cell.

-

-

Measurement Principle: A thin platinum wire immersed in the sample is heated by a short electrical pulse. The wire acts as both a line heat source and a temperature sensor.[5] The rate at which the wire's temperature increases over time is related to the thermal conductivity of the surrounding material.[5]

-

Data Acquisition: The temperature rise of the wire is recorded as a function of time.

-

Data Analysis: The thermal conductivity is calculated from the slope of the linear portion of the temperature rise versus the logarithm of time plot.[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the comprehensive thermal characterization of this compound as a phase change material.

This comprehensive guide provides essential technical information on the thermal properties of this compound for its application as a phase change material. The presented data and experimental protocols offer a solid foundation for researchers and professionals in the fields of materials science and drug development to further explore and utilize the potential of EGDS in thermal energy storage and management systems.

References

An In-depth Technical Guide to the Solubility of Ethylene Glycol Distearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethylene (B1197577) glycol distearate (EGDS) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize EGDS in their formulations. The guide details the solubility characteristics, experimental protocols for solubility determination, and a relevant experimental workflow in the context of drug delivery systems.

Introduction to Ethylene Glycol Distearate (EGDS)

This compound (CAS No. 627-83-8) is the diester of ethylene glycol and stearic acid. It is a waxy, white to cream-colored solid at room temperature with a melting point typically ranging from 60°C to 73°C.[1][2][3][4][5][6][7][8] EGDS is widely used in cosmetics, personal care products, and pharmaceuticals as a pearlescent agent, opacifier, emulsifier, and thickening agent.[9][10] In the pharmaceutical industry, its lipophilic nature and biocompatibility make it a suitable excipient in various drug delivery systems, including solid lipid nanoparticles (SLNs).[1][11][12][13][14][15][16][17][18] Understanding its solubility in different organic solvents is crucial for formulation development, particularly for processes that require dissolving and subsequent recrystallization of the compound.

Solubility of this compound

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in a given solvent system. For a waxy solid like this compound, solubility is significantly influenced by the polarity of the solvent and the temperature. The general principle of "like dissolves like" applies, where nonpolar to moderately polar organic solvents are more effective at dissolving the long hydrocarbon chains of the stearate (B1226849) moieties in EGDS.

While precise quantitative solubility data for this compound across a wide range of organic solvents at various temperatures is not extensively documented in publicly available literature, a consistent qualitative understanding has been established. The following table summarizes the known solubility characteristics of EGDS in various organic solvents based on available technical data sheets and scientific literature. It is important to note that solubility is often temperature-dependent, with higher temperatures generally leading to increased solubility, especially in solvents like ethanol (B145695).[19][20]

| Solvent Class | Specific Solvent | Solubility | References |

| Alcohols | Ethanol | Soluble (especially when heated) | [5][9][10] |

| Isopropanol | Soluble | [5][9] | |

| Methanol | Soluble | [5][9] | |

| Ketones | Acetone | Soluble | [5][9][21][22] |

| Esters | Ethyl Acetate | Soluble | [5][9] |

| Hydrocarbons | Toluene | Soluble | [10] |

| Hexane | Soluble | [21] | |

| Methylbenzene | Soluble in hot solvent | [9] | |

| Chlorinated Solvents | Chloroform | Soluble | [5][9] |

| Dichloromethane | Soluble | [21] | |

| Ethers | Diethyl Ether | Soluble | [5][9][22] |

| Aqueous Solvents | Water | Insoluble/Almost Insoluble | [3][5][6][9][22][23] |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

A standardized and widely accepted method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method. This protocol is based on the principle of allowing a saturated solution to reach equilibrium at a constant temperature, followed by the quantification of the dissolved solute.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath or incubator with shaking capabilities

-

Screw-capped vials or flasks

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a suitable detector, or Gas Chromatography (GC) if the solvent is volatile and EGDS can be derivatized or analyzed directly at high temperatures).

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature. Agitate the vials at a constant speed for a predetermined period to allow the system to reach equilibrium. The equilibration time can vary depending on the solvent and temperature and should be determined experimentally (typically 24-72 hours). To verify that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization. Immediately filter the solution through a solvent-compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: If the solvent is volatile, the solvent in the volumetric flask can be evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of EGDS. The weight of the remaining solid EGDS is then determined, and the solubility is calculated in g/100 mL or other appropriate units.

-

Chromatographic Method: Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument (e.g., HPLC or GC). Prepare a series of standard solutions of known EGDS concentrations in the same solvent to create a calibration curve. Analyze both the standard and sample solutions and determine the concentration of EGDS in the sample from the calibration curve.

-

-

Data Reporting: Report the solubility as the mean of at least three replicate determinations at the specified temperature, along with the standard deviation.

Mandatory Visualization: Experimental Workflow for Solid Lipid Nanoparticle (SLN) Preparation

This compound is a key component in the formulation of solid lipid nanoparticles, a promising drug delivery system. The following diagram, generated using the DOT language, illustrates the hot homogenization method for preparing SLNs using EGDS.

Caption: Workflow for the preparation of solid lipid nanoparticles (SLNs) using the hot homogenization technique.

This guide provides essential information on the solubility of this compound for professionals engaged in pharmaceutical formulation and research. While quantitative data remains a challenge to consolidate, the qualitative understanding and the provided experimental protocol offer a solid foundation for practical applications. The visualized workflow for SLN preparation further illustrates a key application where the solubility and physical properties of EGDS are of paramount importance.

References

- 1. jddtonline.info [jddtonline.info]

- 2. ataman-chemicals.com [ataman-chemicals.com]

- 3. Surfactants & Emulsifiers - this compound (EGDS) [unicareingredients.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound (EGDS) - Ataman Kimya [atamanchemicals.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. atamankimya.com [atamankimya.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound - Ataman Kimya [atamanchemicals.com]

- 10. This compound - escom Chemie GmbH [escom-chemie.com]

- 11. japsonline.com [japsonline.com]

- 12. storage.imrpress.com [storage.imrpress.com]

- 13. iris.unito.it [iris.unito.it]

- 14. jddtonline.info [jddtonline.info]

- 15. [Preparation of solid lipid nanoparticles by microemulsion technique] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. banglajol.info [banglajol.info]

- 19. researchgate.net [researchgate.net]

- 20. Temperature-dependent solubility of wax compounds in ethanol | Semantic Scholar [semanticscholar.org]

- 21. onepetro.org [onepetro.org]

- 22. This compound | 627-83-8 [chemicalbook.com]

- 23. atamankimya.com [atamankimya.com]

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Ethylene Glycol Distearate

Ethylene (B1197577) glycol distearate (EGDS), a diester of ethylene glycol and stearic acid, is a widely utilized ingredient in personal care products, pharmaceuticals, and as a phase-change material. Its functional properties, particularly as a pearlescent and opacifying agent, are intrinsically linked to its crystalline structure and polymorphic behavior. This technical guide provides a comprehensive overview of the current understanding of EGDS crystallization, its known crystalline forms, and the analytical techniques used for characterization.

Crystalline Nature and Polymorphism of EGDS

Ethylene glycol distearate is a waxy solid at room temperature and exhibits a propensity to crystallize into different forms, a phenomenon known as polymorphism. The specific crystalline arrangement and morphology of EGDS crystals significantly influence the visual and textural properties of formulations in which it is incorporated. The formation of specific polymorphs is highly dependent on the processing conditions, including the cooling rate, the presence of surfactants, and the solvent system.[1][2]

The existence of different crystal habits, such as platelets and dendritic or spherulitic structures, is a strong indicator of polymorphism in EGDS. Platelet-like crystals are often desired for their ability to impart a pearlescent sheen to liquid formulations, a result of light reflection and interference from the aligned crystal layers.[1] In contrast, dendritic or spherulitic growth can lead to a more opaque appearance.

Characterization of Crystalline Forms

A multi-faceted approach employing various analytical techniques is necessary to fully characterize the crystalline structure and polymorphism of EGDS.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a key technique for investigating the thermal properties of EGDS polymorphs, including their melting points and enthalpies of fusion. While specific data for distinct, isolated polymorphs is not extensively published, thermal analysis of commercial EGDS has been performed, particularly in the context of its application as a phase-change material.

| Thermal Property | Value | Reference |

| Melting Point | 60-63 °C | [3] |

| Melting Point | 78.4 °C (for high purity) | [4] |

| Latent Heat of Fusion | 215.80 J/g | [5] |

| Latent Heat of Freezing | 216.45 J/g | [5] |

Note: The variability in melting points reported in the literature may be attributed to differences in the purity of the EGDS samples and the presence of different polymorphic forms.

Spectroscopic Techniques: FT-IR and Raman Spectroscopy

Experimental Protocol for FT-IR Analysis of EGDS Polymorphs:

-

Sample Preparation: Prepare thin films of recrystallized EGDS polymorphs on suitable IR-transparent windows (e.g., KBr, CaF2) or prepare KBr pellets by mixing a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition: Collect the spectra in the mid-IR range (typically 4000-400 cm⁻¹) with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Analysis: Compare the spectra of the different polymorphs, paying close attention to peak positions, intensities, and shapes in the fingerprint region (1500-600 cm⁻¹), which is particularly sensitive to changes in the crystalline environment.

Experimental Protocol for Raman Spectroscopy of EGDS Polymorphs:

-

Sample Preparation: Place a small amount of the crystalline EGDS sample on a microscope slide.

-

Instrumentation: Utilize a Raman microscope equipped with a laser of appropriate wavelength (e.g., 785 nm) to avoid fluorescence.

-

Data Acquisition: Focus the laser on a single crystal or a representative area of the sample and collect the Raman spectrum.

-

Data Analysis: Compare the Raman spectra of the different polymorphs. Look for shifts in the Raman bands, particularly in the low-frequency region which corresponds to lattice vibrations and is highly sensitive to polymorphic changes.[7]

X-ray Diffraction (XRD)

X-ray diffraction is the definitive technique for determining the crystal structure of a material. Powder X-ray diffraction (PXRD) provides a unique fingerprint for each crystalline form, based on the scattering of X-rays by the crystal lattice. Single-crystal X-ray diffraction (SCXRD) can be used to determine the precise arrangement of atoms within the unit cell.

Despite the strong evidence for polymorphism, specific and complete PXRD patterns or single-crystal structure data for different EGDS polymorphs are not widely available in the public domain.

Hypothetical Experimental Protocol for PXRD Analysis of EGDS Polymorphs:

-

Sample Preparation: Gently grind the crystalline EGDS sample to a fine, uniform powder.

-

Instrumentation: Use a powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).

-

Data Acquisition: Mount the powdered sample and collect the diffraction pattern over a relevant 2θ range (e.g., 5-50°).

-

Data Analysis: Analyze the positions and intensities of the diffraction peaks to identify the crystalline phases present. Each polymorph will have a unique set of diffraction peaks.

Microscopic Techniques

Microscopy is invaluable for visualizing the morphology of EGDS crystals.

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the crystal surface, revealing details about the shape, size, and surface texture.[8]

-

Polarized Light Microscopy (PLM): Can be used to observe birefringence, an optical property of crystalline materials, and to monitor crystal growth and phase transitions in real-time.

Preparation of Different Crystalline Forms

The controlled crystallization of EGDS is key to obtaining specific polymorphs and desired functional properties.

Influence of Surfactants

The presence of surfactants has a profound effect on the crystallization of EGDS, particularly in emulsion systems. Surfactants can act as templates, directing the growth of specific crystal habits. For instance, certain non-ionic surfactants have been shown to promote the formation of platelet-like crystals, which are responsible for the pearlescent effect.[1][2] In the absence of surfactants, EGDS tends to form larger, less defined crystals.[2]

Recrystallization from Solvents

Recrystallization from different solvents and under varying cooling rates is a standard method for screening for and preparing different polymorphs.

General Experimental Protocol for Recrystallization of EGDS:

-

Dissolution: Dissolve EGDS in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) at an elevated temperature to ensure complete dissolution.

-

Cooling: Cool the solution at a controlled rate. Rapid cooling often favors the formation of metastable polymorphs, while slow cooling tends to yield the most stable form.

-

Isolation: Isolate the resulting crystals by filtration.

-

Drying: Dry the crystals under vacuum at a temperature that will not induce a phase transition.

-

Characterization: Analyze the obtained crystals using the techniques described above (DSC, XRD, FT-IR, Raman, microscopy) to identify the polymorphic form.

Interconversion and Stability of Polymorphs

The different polymorphic forms of a compound have different thermodynamic stabilities. A metastable form may convert to a more stable form over time, especially when subjected to changes in temperature or in the presence of a solvent. Understanding the thermodynamic relationship between polymorphs is crucial for ensuring the long-term stability of a product.

Visualizing Experimental Workflows and Relationships

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. RO109731B1 - Ethylenglycole distearate preparation process - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Verification of Ethylene Glycol Distearate's Molecular Formula and Weight

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the molecular properties of ethylene (B1197577) glycol distearate (EGDS), a widely used diester in various industrial applications, including cosmetics and pharmaceuticals. The document outlines the compound's molecular formula and weight, supported by established analytical data. Furthermore, it details the standard experimental protocols employed for the verification of these fundamental properties, ensuring material identity and purity.

Molecular Properties Summary

Ethylene glycol distearate is the diester formed from the reaction of ethylene glycol and stearic acid.[1][2] Its key molecular identifiers are summarized below. The molecular weight is a calculated value based on the atomic masses of its constituent atoms.[3] Different sources provide slightly varied molecular weights, which can be attributed to the use of different isotopic masses in the calculation.

| Parameter | Value | Source(s) |

| Molecular Formula | C₃₈H₇₄O₄ | [4][5][6] |

| Molecular Weight ( g/mol ) | 594.99 - 595.0 | [5][6][7] |

| CAS Number | 627-83-8 | [4][5] |

| IUPAC Name | 2-octadecanoyloxyethyl octadecanoate | [4] |

Experimental Protocols for Verification

The determination of a precise molecular formula and weight for a compound like this compound is a two-step process. It involves establishing the simplest whole-number ratio of atoms (empirical formula) and then determining the actual number of atoms in the molecule (molecular formula) by finding its total molecular mass.[8][9]

Protocol 1: Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[10] It is a primary method for determining the exact molecular weight of small molecules.[3]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent.

-

Ionization: The sample is introduced into the mass spectrometer. A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is employed.[11] These methods are preferred as they minimize fragmentation, ensuring the molecular ion (the intact molecule with a charge) can be detected.

-

Mass Analysis: The generated ions are accelerated into a mass analyzer. The analyzer uses electric or magnetic fields to separate the ions based on their mass-to-charge ratio.[10][12]

-

Detection: An ion detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

-

Data Interpretation: The peak with the highest m/z value in the spectrum typically represents the molecular ion (M+).[12] For this compound, this peak would be expected around m/z 595.0. High-resolution mass spectrometry (HRMS) can provide a mass measurement with high precision, which can be used to help confirm the elemental composition.[13]

Protocol 2: Empirical Formula Determination via Elemental Analysis

Elemental analysis provides the mass percentages of the individual elements (carbon, hydrogen, oxygen) within a compound.[9][14] This data is used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms.[8][15]

Methodology:

-

Sample Combustion: A precisely weighed sample of this compound is combusted in a controlled stream of pure oxygen.

-

Product Separation and Measurement: The combustion products—carbon dioxide (CO₂) and water (H₂O)—are passed through a series of absorption tubes. The mass of CO₂ and H₂O produced is accurately measured.

-

Calculation of Elemental Mass:

-

The mass of carbon in the original sample is calculated from the mass of CO₂ collected.

-

The mass of hydrogen in the original sample is calculated from the mass of H₂O collected.

-

The mass of oxygen is typically determined by subtracting the calculated masses of carbon and hydrogen from the total initial sample mass.

-

-

Conversion to Moles: The mass of each element is converted to moles by dividing by its respective atomic mass.[14]

-

Determining the Empirical Formula: The mole quantities are divided by the smallest value among them to obtain a molar ratio.[14] This ratio, when converted to the nearest whole numbers, gives the empirical formula (e.g., C₁₉H₃₇O₂ for EGDS).

Final Molecular Formula Verification

The definitive molecular formula is determined by combining the results from both protocols.[8]

-

Calculate the molar mass of the empirical formula derived from elemental analysis.

-

Divide the molecular weight obtained from mass spectrometry by the empirical formula's molar mass.

-

The result should be a whole number integer (or very close to it).[8] For this compound, this integer is 2 (595.0 g/mol / 297.5 g/mol ≈ 2).

-

Multiply the subscripts in the empirical formula (C₁₉H₃₇O₂) by this integer to obtain the final molecular formula (C₃₈H₇₄O₄).

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive verification of this compound's molecular formula and weight, integrating the experimental protocols described above.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 4. Glycol Distearate | C38H74O4 | CID 61174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 627-83-8 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. quora.com [quora.com]

- 9. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 10. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 11. Mass Spectrometry Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. scribd.com [scribd.com]

- 14. percent_composition [westfield.ma.edu]

- 15. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

The Pivotal Role of Ethylene Glycol Distearate as a Non-Ionic Surfactant in Emulsion Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Ethylene (B1197577) Glycol Distearate (EGDS) as a non-ionic surfactant in the formulation and stabilization of emulsions. Primarily recognized for its opacifying and pearlizing effects, EGDS also contributes significantly to the viscosity and stability of these complex systems, making it a valuable excipient in the pharmaceutical, cosmetic, and personal care industries. This document provides a comprehensive overview of its physicochemical properties, mechanism of action, and practical applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research, development, and formulation professionals.

Introduction to Ethylene Glycol Distearate (EGDS)

This compound is the diester of ethylene glycol and stearic acid.[1][2] It is a waxy, white to cream-colored solid at room temperature.[3][4][5] As a non-ionic surfactant, it lacks a net electrical charge, making it compatible with a wide range of active pharmaceutical ingredients (APIs) and other excipients.[1][5] This characteristic, combined with its favorable safety profile, has led to its widespread use in topical and oral formulations.[4][6]

The primary functions of EGDS in emulsion systems include:

-

Emulsion Stabilization: It helps to prevent the coalescence of dispersed droplets, thereby enhancing the shelf-life and stability of the formulation.[4][5][6]

-

Viscosity Modification: EGDS increases the viscosity of emulsions, contributing to a desirable texture and consistency.[5][6]

-

Opacifying Agent: It reduces the transparency of formulations, which can be important for aesthetic purposes or to protect light-sensitive ingredients.[3][5][6]

-

Pearlizing Agent: Through a controlled crystallization process, EGDS can impart a pearlescent or shimmering appearance to liquid formulations.[3][7]

Physicochemical Properties of this compound

The effective application of EGDS in emulsion formulation is largely dictated by its physicochemical properties. A summary of these key parameters is presented in the table below.

| Property | Value | References |

| Chemical Name | Ethane-1,2-diyl di(octadecanoate) | [2] |

| INCI Name | Glycol Distearate | [8] |

| CAS Number | 627-83-8 | [2] |

| Molecular Formula | C38H74O4 | [9] |

| Molecular Weight | 595.006 g/mol | [9] |

| Appearance | White to cream-colored waxy flakes or solid | [3][4][5] |

| HLB Value | 5-6 (gives water-in-oil emulsions) | [3][10] |

| Melting Point | 60-63 °C (140-145 °F) | [3][10] |

| Solubility | Insoluble in water; dispersible in water and oil | [3][10] |

| Charge | Non-ionic | [1][8] |

Mechanism of Action in Emulsions

The functionality of EGDS as a non-ionic surfactant in emulsions is primarily attributed to its amphiphilic nature. The two long, hydrophobic stearic acid chains orient themselves in the oil phase, while the more hydrophilic ethylene glycol portion resides at the oil-water interface. This arrangement reduces the interfacial tension between the oil and water phases, facilitating the formation and stabilization of the emulsion.

The pearlizing effect of EGDS is a result of its controlled crystallization into thin, platelet-like structures upon cooling of a heated formulation.[7][11] These platelets align in parallel and reflect light, creating a characteristic luster. The formation and stability of these crystals are influenced by the presence of other surfactants and the cooling rate during the manufacturing process.[11][12] A study on the crystallization of EGDS in oil-in-water emulsions highlighted the critical role of non-ionic surfactants in favoring the desired platelet habit of the crystals.[11]

dot

Caption: EGDS molecule orientation at the oil-water interface.

Quantitative Data on EGDS in Emulsions

While comprehensive comparative data is limited in publicly available literature, the following table summarizes typical usage levels of EGDS and its impact on emulsion properties based on manufacturer technical data sheets and formulation guides.

| Formulation Type | EGDS Concentration (% w/w) | Primary Function(s) | Expected Impact on Emulsion Properties | References |

| Lotions and Creams (O/W) | 1 - 4 | Emulsifier, Thickener, Opacifier | Increased viscosity, improved stability, opaque appearance | [3][10] |

| Shampoos and Body Washes | 0.5 - 2.5 | Pearlizing Agent, Opacifier | Pearlescent appearance, increased opacity | [3][5] |

| Pharmaceutical Ointments | 2 - 10 | Emulsifier, Thickener, Stabilizer | Enhanced texture and stability, increased viscosity | [4][5] |

A study by Bolzinger et al. (2007) investigated the effect of surfactant choice and concentration on the crystallization of EGDS in an oil-in-water emulsion, providing insights into formulation optimization for achieving a pearlescent effect. While specific stability data was not tabulated, the study demonstrated that a non-ionic surfactant was crucial for obtaining the desired platelet-like crystals of EGDS.[11][12]

Experimental Protocols

Preparation of a Model Oil-in-Water (O/W) Emulsion with EGDS

This protocol describes the preparation of a basic O/W cream incorporating EGDS as a co-emulsifier and thickening agent.

Materials:

-

Oil Phase:

-

Cetearyl Alcohol: 4.0% w/w

-

Glyceryl Stearate: 3.0% w/w

-

This compound (EGDS): 2.0% w/w

-

Mineral Oil: 10.0% w/w

-

-

Aqueous Phase:

-

Deionized Water: 79.5% w/w

-

Glycerin: 1.0% w/w

-

-

Preservative:

-

Phenoxyethanol: 0.5% w/w

-

Procedure:

-

Combine all components of the oil phase in a suitable vessel and heat to 70-75°C with gentle stirring until all solids, including the EGDS, are completely melted and the phase is uniform.

-

In a separate vessel, combine the deionized water and glycerin of the aqueous phase and heat to 70-75°C.

-

Slowly add the aqueous phase to the oil phase with continuous homogenization.

-

Continue homogenization for 10-15 minutes to ensure a fine emulsion is formed.

-

Begin cooling the emulsion under gentle stirring.

-

When the temperature reaches below 40°C, add the preservative and continue stirring until the emulsion is uniform and has cooled to room temperature.

dot

Caption: Workflow for preparing an O/W emulsion with EGDS.

Characterization of EGDS-Stabilized Emulsions

To evaluate the performance of EGDS in an emulsion, the following characterization methods are recommended:

-

Macroscopic Observation: Visual assessment for signs of instability such as creaming, coalescence, or phase separation over a defined period at various storage conditions (e.g., room temperature, 40°C, 4°C).

-

Microscopic Analysis: Observation of the emulsion's microstructure using an optical microscope to assess droplet size, shape, and distribution.

-

Droplet Size Analysis: Quantitative measurement of the droplet size distribution using techniques like laser diffraction or dynamic light scattering.

-

Rheological Measurements: Characterization of the emulsion's viscosity and viscoelastic properties using a rheometer to understand its flow behavior and physical stability.

-

Stability Testing: Accelerated stability testing through centrifugation to assess the emulsion's resistance to phase separation under stress.

Applications in Research and Drug Development

In the context of drug development, EGDS's role as a stabilizer and viscosity modifier is particularly relevant for topical and oral liquid formulations. Its non-ionic nature makes it suitable for a wide range of APIs without the risk of ionic interactions that could affect drug stability or bioavailability.

For researchers, understanding the impact of EGDS on the microstructure and rheology of an emulsion is crucial for designing stable and effective delivery systems. The ability of EGDS to form crystalline structures can also be explored for the controlled release of entrapped substances.

dot

Caption: R&D workflow for developing EGDS-based emulsions.

Conclusion

This compound is a versatile and valuable non-ionic surfactant for the formulation of stable and aesthetically pleasing emulsions. Its ability to act as an emulsifier, thickener, opacifier, and pearlizing agent makes it a key ingredient in a wide array of pharmaceutical and cosmetic products. A thorough understanding of its physicochemical properties and its behavior within an emulsion system, as outlined in this guide, is essential for researchers and formulation scientists to effectively harness its potential in developing robust and high-quality products. Further research into quantitative correlations between EGDS concentration and long-term emulsion stability would be beneficial for predictive formulation design.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. GLYCOL DISTEARATE - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. atamankimya.com [atamankimya.com]

- 5. atamankimya.com [atamankimya.com]

- 6. anveya.com [anveya.com]

- 7. nbinno.com [nbinno.com]

- 8. humblebeeandme.com [humblebeeandme.com]

- 9. Glycol distearate - Wikipedia [en.wikipedia.org]

- 10. makingcosmetics.com [makingcosmetics.com]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

Ethylene Glycol Distearate: A Technical Guide to its HLB Value and Emulsification Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) glycol distearate (EGDS) is a waxy, solid ester of ethylene glycol and stearic acid. While widely recognized for its pearlizing and opacifying effects in personal care products, its role as a nonionic, low Hydrophilic-Lipophilic Balance (HLB) emulsifier holds significant interest for the formulation of water-in-oil (W/O) emulsions. This technical guide provides an in-depth analysis of the HLB value of EGDS and its impact on emulsification, offering detailed experimental protocols for researchers and formulation scientists.

Physicochemical Properties of Ethylene Glycol Distearate

A thorough understanding of the physicochemical properties of EGDS is crucial for its effective application in emulsion systems.

| Property | Value | References |

| HLB Value | 5-6 | [1][2] |

| Chemical Name | Ethane-1,2-diyl dioctadecanoate | [2] |

| INCI Name | Glycol Distearate | |

| Appearance | White to cream-colored waxy solid/flakes | [1] |

| Melting Point | 60-63°C (140-145°F) | [1] |

| Solubility | Insoluble in water; soluble in oils | [1] |

| Primary Functions | Pearlizing agent, opacifier, thickener, emollient, emulsion stabilizer | [1][2] |

The Hydrophilic-Lipophilic Balance (HLB) System and EGDS

The HLB system, developed by William Griffin, is a semi-empirical scale used to classify surfactants based on their degree of hydrophilicity or lipophilicity. The scale ranges from 0 to 20, where lower values indicate a more lipophilic (oil-loving) nature and higher values indicate a more hydrophilic (water-loving) nature.

-

Low HLB Surfactants (1-8): Tend to be oil-soluble and are effective as W/O emulsifiers.

-

High HLB Surfactants (12-18): Tend to be water-soluble and are used for oil-in-water (O/W) emulsions.

With an HLB value in the range of 5-6, this compound is classified as a lipophilic surfactant, making it theoretically suitable for the formulation of W/O emulsions. In such systems, the oil phase is the continuous (external) phase, and the water phase is the dispersed (internal) phase.

This compound in Emulsification

Due to its low HLB, EGDS functions to stabilize water droplets within a continuous oil phase. It positions itself at the oil-water interface, with its lipophilic stearate (B1226849) chains oriented in the oil phase and the more hydrophilic ethylene glycol portion facing the water droplets. This reduces the interfacial tension between the two phases, preventing the coalescence of water droplets and thereby stabilizing the emulsion.

Beyond its primary emulsifying role, the waxy nature of EGDS contributes to the viscosity and consistency of the final product. Upon cooling, it can form a crystalline network within the oil phase, which further entraps the water droplets and enhances the long-term stability of the emulsion.

Experimental Protocols

Determination of the Required HLB of an Oil Phase

To create a stable emulsion, the HLB of the emulsifier system should match the "required HLB" (rHLB) of the oil phase. The following protocol, based on Griffin's method, describes how to experimentally determine the rHLB of a given oil for a W/O emulsion.

Materials:

-

Oil of interest (e.g., Mineral Oil)

-

Low HLB emulsifier (e.g., Span 80, HLB = 4.3)

-

High HLB emulsifier (e.g., Tween 80, HLB = 15.0)

-

Distilled water

-

Beakers

-

Heating plate with magnetic stirrer

-

Homogenizer (optional, but recommended for smaller droplet size)

-

Graduated cylinders or pipettes

-

Microscope with a calibrated eyepiece

Methodology:

-

Prepare a series of emulsifier blends with varying HLB values. For a W/O emulsion, the target HLB range is typically 3-8. Calculate the weight percentages of the low and high HLB emulsifiers needed to achieve HLBs of 3, 4, 5, 6, 7, and 8 using the following formula:

-

HLB_blend = (w_A * HLB_A) + (w_B * HLB_B)

-

Where w_A and w_B are the weight fractions of emulsifiers A and B, respectively.

-

-

Prepare the oil and water phases. For each HLB value to be tested, prepare a separate oil phase and water phase. A typical starting ratio for a W/O emulsion is 70% oil phase and 30% water phase. The total emulsifier concentration is typically 2-5% of the total emulsion weight and is incorporated into the oil phase.

-

Heat both phases separately to approximately 70-75°C. Ensure all components, especially waxy solids, are fully melted and dissolved.

-

Slowly add the water phase to the oil phase while stirring continuously with a magnetic stirrer.

-

Homogenize the mixture for 2-5 minutes to reduce the water droplet size.

-

Allow the emulsions to cool to room temperature while stirring gently.

-

Evaluate the stability of each emulsion after 24 hours. Observe for signs of instability such as creaming (upward movement of water droplets), sedimentation (downward movement), or coalescence (merging of droplets). Microscopic examination can be used to assess droplet size and distribution.

-

Identify the optimal HLB. The emulsion that exhibits the least amount of separation and the most uniform droplet size corresponds to the required HLB of the oil.

Preparation of a Water-in-Oil (W/O) Emulsion using this compound as a Co-emulsifier

This protocol provides a method for preparing a model W/O cream using EGDS as a co-emulsifier to enhance stability and modify texture.

Formulation:

| Phase | Ingredient | Function | % (w/w) |

| A (Oil Phase) | Mineral Oil (Required HLB for W/O ~4) | Continuous Phase | 65.0 |

| Span 80 (HLB = 4.3) | Primary Emulsifier | 3.0 | |

| This compound (HLB ~5.5) | Co-emulsifier, Thickener | 2.0 | |

| B (Water Phase) | Distilled Water | Dispersed Phase | 29.5 |

| Glycerin | Humectant | 0.5 | |

| Preservative | Preservative | q.s. |

Procedure:

-

Combine all ingredients of the oil phase (Phase A) in a beaker and heat to 70-75°C until the this compound is completely melted and the phase is uniform.

-

In a separate beaker, combine the ingredients of the water phase (Phase B) and heat to 70-75°C.

-

Slowly add the water phase to the oil phase with constant stirring using a propeller mixer or homogenizer.

-

Continue homogenization for 5-10 minutes to ensure the formation of fine water droplets.

-

Begin cooling the emulsion in a water bath while continuing to stir at a lower speed.

-

Once the emulsion has cooled to below 40°C, add the preservative.

-

Continue stirring until the emulsion reaches room temperature and has a uniform, creamy consistency.

Evaluation of Emulsion Stability

a) Macroscopic Evaluation:

-

Visual Observation: Store the emulsion in a transparent container at room temperature and elevated temperatures (e.g., 40°C) and observe for any signs of phase separation, creaming, or coalescence over a period of several weeks.

-

Centrifugation: Centrifuge the emulsion at a set speed (e.g., 3000 rpm) for a specified time (e.g., 30 minutes). Measure the volume of any separated phase. A stable emulsion will show no or minimal separation.

b) Microscopic Evaluation:

-

Droplet Size Analysis: Place a small sample of the emulsion on a microscope slide and observe under a microscope. Measure the size of the dispersed water droplets. A stable emulsion will have a narrow distribution of small droplets. Changes in droplet size over time can indicate instability.

c) Rheological Measurements:

-

Viscosity: Measure the viscosity of the emulsion using a viscometer. Changes in viscosity over time can be an indicator of changes in the internal structure of the emulsion and potential instability.

Visualizations

Caption: Workflow for the experimental determination of the required HLB of an oil phase.

Caption: Process flow for the preparation of a W/O emulsion using EGDS as a co-emulsifier.

Conclusion

This compound, with its low HLB value and waxy nature, is a versatile ingredient that can function as an effective co-emulsifier and stabilizer in water-in-oil emulsions. Its primary role in providing pearlescence and opacity can be synergistically combined with its emulsifying properties to create stable and aesthetically pleasing formulations. The experimental protocols provided in this guide offer a systematic approach for researchers and formulators to harness the full potential of this compound in the development of novel W/O emulsion systems. Careful control of the formulation parameters and processing conditions is key to achieving optimal stability and performance.

References

Methodological & Application

Protocol for Preparing Stable Oil-in-Water Emulsions with Ethylene Glycol Distearate (EGDS)

Application Note: APN-EGDS-OW-001

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ethylene Glycol Distearate (EGDS) is a versatile excipient widely utilized in the pharmaceutical and cosmetic industries as an emulsifying agent, thickener, opacifier, and pearlescent agent. In the formulation of oil-in-water (O/W) emulsions, EGDS can contribute significantly to the stability of the final product. Its mechanism of stabilization is primarily attributed to its ability to crystallize at the oil-water interface and within the continuous phase, forming a structured network that hinders droplet coalescence and creaming. This phenomenon, often referred to as Pickering stabilization, provides a robust method for creating stable emulsions.

This document provides a detailed protocol for the preparation of stable oil-in-water emulsions using EGDS, including formulation guidelines, processing parameters, and methods for stability assessment.

Physicochemical Principles of EGDS Stabilization

The stability of an oil-in-water emulsion is governed by the reduction of the interfacial tension between the oil and water phases and the prevention of droplet aggregation and coalescence. EGDS contributes to stability through several mechanisms:

-

Interfacial Crystallization: When an O/W emulsion containing molten EGDS is cooled, the EGDS crystallizes. These crystals can adsorb to the surface of the oil droplets, forming a rigid barrier that physically prevents the droplets from coalescing.

-

Continuous Phase Structuring: EGDS crystals can also form a network throughout the continuous aqueous phase. This increases the viscosity of the external phase, which slows down the movement of the oil droplets and inhibits creaming or sedimentation.

-

Co-emulsifier Action: While EGDS can act as a primary stabilizer, it is often used in conjunction with other surfactants or co-emulsifiers. These co-emulsifiers reduce the initial interfacial tension, facilitating the formation of small oil droplets during homogenization, which can then be effectively stabilized by the EGDS crystals.

The overall stability of an EGDS-containing emulsion is therefore a synergistic effect of interfacial reinforcement and continuous phase rheology modification.

Experimental Protocols

Materials and Equipment

Materials:

-

This compound (EGDS)

-

Oil Phase (e.g., Mineral Oil, Miglyol 812, or other suitable oil)

-

Co-emulsifier (e.g., Polysorbate 80, Sodium Lauryl Sulfate) (Optional)

-

Purified Water (Aqueous Phase)

-

Preservative (e.g., Phenoxyethanol) (Optional)

Equipment:

-

High-shear homogenizer (e.g., rotor-stator homogenizer)

-

High-pressure homogenizer (optional, for smaller droplet size)

-

Heating magnetic stirrer or water bath

-

Beakers and other standard laboratory glassware

-

Particle size analyzer (e.g., Dynamic Light Scattering)

-

Zeta potential analyzer

-

Viscometer or rheometer

-

Microscope with a camera

Formulation Examples

The following table provides example formulations for preparing stable O/W emulsions with EGDS. The concentrations can be optimized depending on the specific oil phase and desired emulsion properties.

| Component | Formulation 1 (Basic) | Formulation 2 (with Co-emulsifier) |

| Oil Phase | ||

| Mineral Oil | 20.0% (w/w) | 20.0% (w/w) |

| Aqueous Phase | ||

| EGDS | 3.0% (w/w) | 2.5% (w/w) |

| Polysorbate 80 | - | 1.0% (w/w) |

| Purified Water | 76.5% (w/w) | 76.0% (w/w) |

| Preservative | 0.5% (w/w) | 0.5% (w/w) |

| Total | 100.0% | 100.0% |

Emulsion Preparation Procedure

This protocol describes a hot homogenization process, which is necessary to melt the EGDS.

-

Preparation of the Aqueous Phase:

-

In a beaker, combine the purified water, EGDS, and co-emulsifier (if used).

-

Heat the mixture to 75-80°C while stirring until all components, particularly the EGDS, are completely melted and the phase is uniform.

-

-

Preparation of the Oil Phase:

-

In a separate beaker, heat the oil phase to 75-80°C.

-

-

Emulsification:

-